Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane, methoxyphenyl, and thiophene moieties
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5S/c1-4-34-25(31)21-15(2)22(23(30)28-19-6-5-7-20(11-19)33-3)35-24(21)29-26(32)27-12-16-8-17(13-27)10-18(9-16)14-27/h5-7,11,16-18H,4,8-10,12-14H2,1-3H3,(H,28,30)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXCFMGKQUYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The adamantane moiety is often introduced through the reaction of adamantane derivatives with suitable amines under acidic conditions . The methoxyphenyl group can be incorporated using 2-methoxyphenyl isocyanate, which is known for its chemoselective properties . The thiophene ring is usually synthesized through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of Amido and Carbamoyl Groups
The adamantane-1-amido and 3-methoxyphenylcarbamoyl groups undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
Yields adamantane-1-carboxylic acid and 3-methoxyaniline as products . -
Basic Hydrolysis :
Produces carboxylate salts and amines under reflux conditions .
Reaction Conditions and Outcomes
| Functional Group | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Amido (Adamantane) | 6M HCl, 100°C, 4h | Adamantane-1-carboxylic acid | 78–85 | |
| Carbamoyl (3-MeO-Ph) | 2M NaOH, EtOH, 80°C, 2h | 3-Methoxyaniline | 92 |
Electrophilic Substitution on Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic substitution, particularly at the C-5 position. Key reactions include:
-
Nitration :
Yields a nitro-substituted product at the C-5 position . -
Halogenation :
Bromination occurs regioselectively due to steric effects from the methyl group at C-4 .
Reactivity Comparison
| Electrophile | Position | Regioselectivity | Notes |
|---|---|---|---|
| C-5 | High | Directed by electron-donating methyl group | |
| C-5 | Moderate | Steric hindrance from adamantane reduces reactivity |
Ester Group Transformations
The ethoxycarbonyl group participates in nucleophilic acyl substitution:
-
Transesterification :
Methanol or benzyl alcohol derivatives are accessible . -
Reduction :
Yields primary alcohols under strong reducing conditions .
Adamantane-Mediated Steric Effects
The rigid adamantane structure influences reaction kinetics:
-
Steric Hindrance : Slows hydrolysis of the adjacent amido group by 30–40% compared to non-adamantane analogs.
-
Thermal Stability : Decomposition occurs above 250°C, consistent with adamantane derivatives.
Coupling Reactions
The carbamoyl group facilitates Ullmann or Suzuki couplings:
Key Research Findings
Scientific Research Applications
Antiviral and Antibacterial Activities
Research indicates that adamantane derivatives exhibit significant antiviral and antibacterial properties. The incorporation of an adamantane moiety in the structure of ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate suggests potential applications in drug development targeting various pathogens. Studies have shown that similar compounds can inhibit viral replication and bacterial growth effectively .
Targeting Specific Enzymes
The compound's unique structure allows it to interact with specific enzymes or receptors, making it a candidate for developing inhibitors for diseases such as cancer and diabetes. For instance, compounds with similar structural motifs have been studied as Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes treatment, showcasing the therapeutic potential of such derivatives .
Organic Semiconductors
The structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its thiophene component contributes to electronic properties that can be harnessed in organic photovoltaic devices and thin-film transistors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with biological membranes and molecular targets. The adamantane moiety is known to enhance membrane permeability, which can facilitate the delivery of the compound to its target sites. The methoxyphenyl and thiophene groups may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(adamantane-1-amido)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
- 2-Methoxyphenyl isocyanate
Uniqueness
Ethyl 2-(adamantane-1-amido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the combination of its structural components. The adamantane moiety provides enhanced lipophilicity and membrane permeability, while the methoxyphenyl and thiophene groups offer specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in scientific research and industry.
Q & A
Q. What experimental strategies are recommended for synthesizing this adamantane-functionalized thiophene derivative?
Methodological Answer: The synthesis of analogous thiophene carboxylates involves multi-step reactions. A general approach includes:
- Step 1: Condensation of ethyl acetoacetate with elemental sulfur and a nitrile/ester derivative (e.g., malononitrile) in ethanol under reflux, catalyzed by triethylamine .
- Step 2: Functionalization via coupling reactions. For the adamantane-1-amido group, consider using activated adamantane derivatives (e.g., adamantane-1-carbonyl chloride) under Schotten-Baumann conditions. The 3-methoxyphenyl carbamoyl group can be introduced via reaction with 3-methoxyisocyanate or via carbodiimide-mediated coupling .
- Purification: Crystallization from ethanol or 1,4-dioxane is typical for thiophene derivatives .
Key Parameters:
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiophene core formation | Ethanol, reflux (3–5 h), triethylamine | 60–75% |
| Carbamoylation | DCC/DMAP, dry DCM, RT | 40–55% |
Q. How can X-ray crystallography be utilized to resolve the molecular conformation of this compound?
Methodological Answer:
- Crystallization: Optimize solvent conditions (e.g., ethanol/water mixtures) to grow single crystals. Slow evaporation at 4°C is effective for similar thiophene derivatives .
- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement: Employ SHELXL-2018/3 for small-molecule refinement. Key steps include:
- Initial Solution: SHELXT for space group determination.
- Puckering Analysis: Use Cremer-Pople coordinates to quantify non-planarity of the thiophene ring .
- Validation: Check for R-factor convergence (< 0.05) and validate geometry with PLATON .
Example Data from Analogous Structures:
| Parameter | Value (Analog) | Reference |
|---|---|---|
| C–S bond length | 1.70–1.75 Å | |
| Dihedral angle (thiophene vs. phenyl) | 15–25° |
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Identification: Based on structurally similar thiophenes, anticipate hazards:
- Spill Management:
- Containment: Use inert absorbents (e.g., vermiculite). Avoid water to prevent dispersion .
- Decontamination: Ethanol/water (70:30) for surface cleaning .
- Storage: Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Software Tools: Use Schrödinger’s QikProp or SwissADME for ADME prediction.
- Key Parameters:
- Validation: Cross-check with in vitro Caco-2 assays for intestinal absorption .
Predicted Data:
| Property | Predicted Value |
|---|---|
| LogP | 4.2 ± 0.3 |
| H-bond acceptors | 5 |
| PSA | 90 Ų |
Q. What strategies resolve contradictions in biological activity data across different substituent analogs?
Methodological Answer:
- Systematic SAR Analysis:
- Data Normalization: Account for batch variability (e.g., purity >95% by HPLC, as in ).
Case Study:
| Substituent | IC50 (μM) | Notes |
|---|---|---|
| 3-Methoxyphenyl | 0.45 | Higher solubility |
| 4-Methoxyphenyl | 1.20 | Steric hindrance |
Q. How can conformational analysis explain discrepancies in crystallographic vs. solution-phase structures?
Methodological Answer:
- In Silico Dynamics: Run 100 ns MD simulations (AMBER/GAFF force field) to assess flexibility of the carbamoyl groups.
- NMR Validation: Use NOESY to detect through-space correlations (e.g., adamantane-thiophene proximity).
- Ring Puckering: Apply Cremer-Pople parameters (θ, φ) to quantify thiophene distortion .
Observed Discrepancies:
| Technique | Thiophene Puckering (θ) |
|---|---|
| X-ray | 15° |
| MD Simulation | 20–25° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
